

# Application Notes and Protocols for PPADS in Electrophysiology Patch Clamp Studies

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## Compound of Interest

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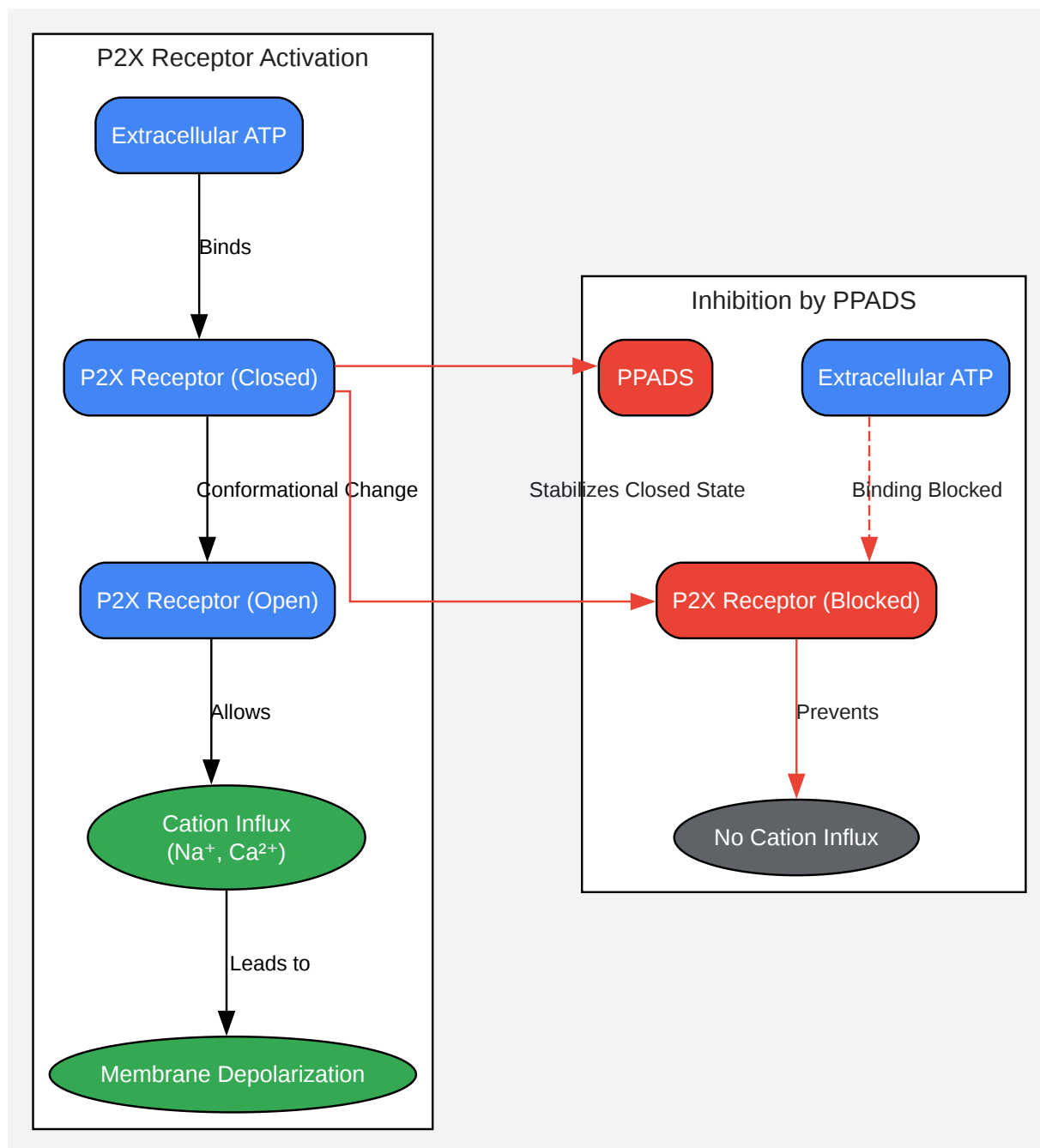
## Introduction

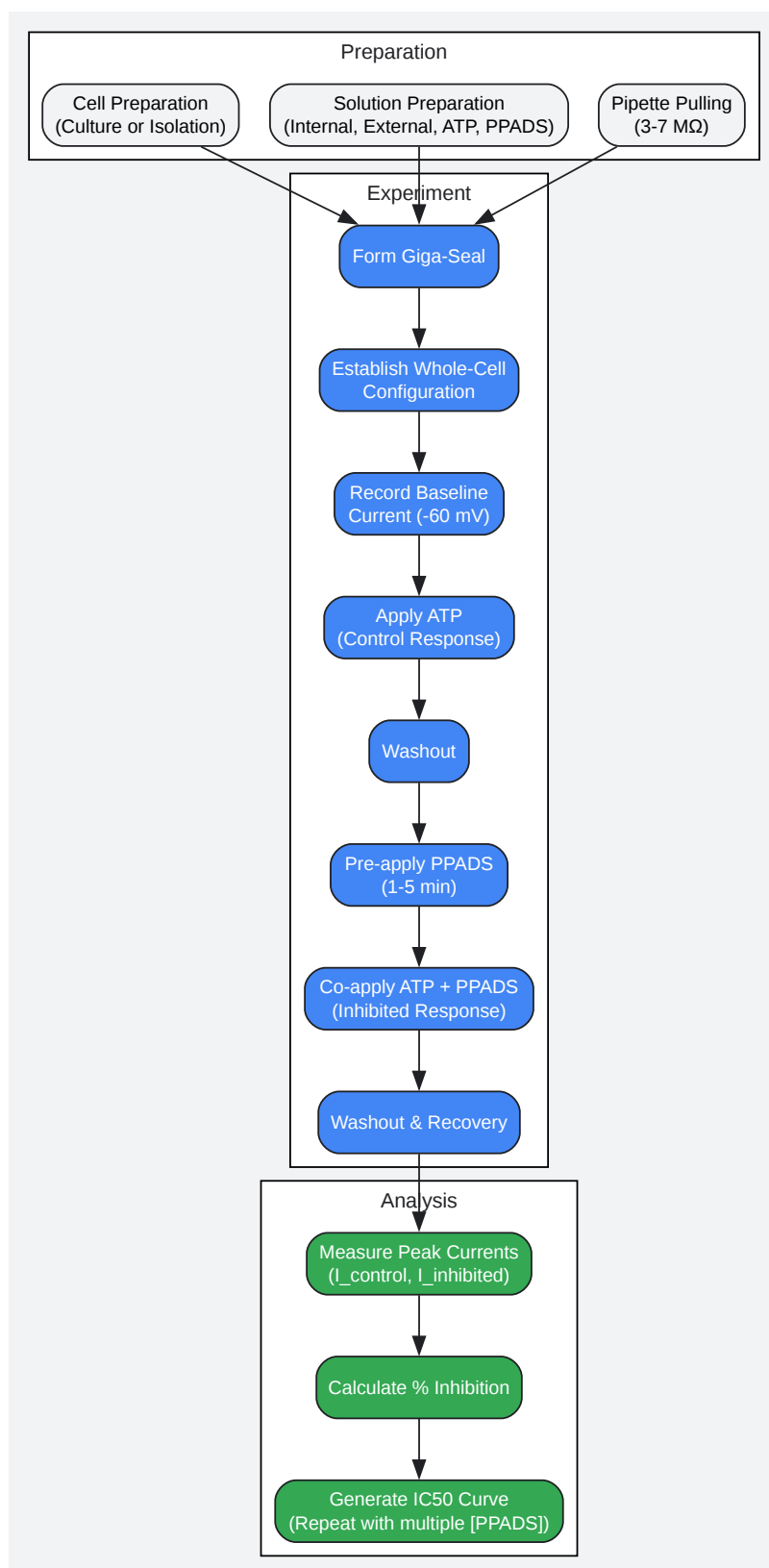
Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely utilized pharmacological tool in the study of purinergic signaling.[1] It is primarily recognized as a non-selective antagonist of P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1][2] First identified for its ability to block P2 purinoceptor-mediated responses, PPADS has been instrumental in exploring the physiological and pathophysiological roles of P2X receptors.[1] While it is a potent antagonist at several P2X subtypes, its utility can be tempered by a lack of complete selectivity, as it also shows activity at certain P2Y G-protein-coupled purinergic receptors.[1][3] This document provides a comprehensive technical overview of PPADS, its pharmacological profile, and detailed protocols for its application in patch clamp electrophysiology.

## Mechanism of Action

PPADS functions as an antagonist of P2X receptors, which are trimeric cation channels.[4] Its mechanism is complex, involving more than simple competitive antagonism. Evidence suggests that PPADS acts at an allosteric site accessible from the extracellular environment, sterically blocking ATP from accessing its binding pocket and thereby preventing receptor activation.[1][5] This interaction stabilizes the receptor in a closed or non-activatable state.[1] The negatively charged sulfonate and phosphate groups of PPADS are thought to interact with

positively charged residues within the ATP-binding pocket of the P2X receptor.[1][4] This results in a long-lasting, non-competitive inhibition of the ATP-activated current.[5]





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